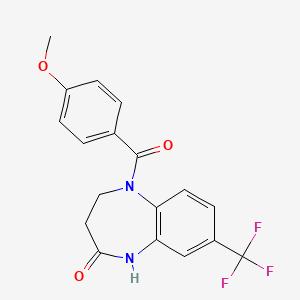![molecular formula C19H21N5O4 B2588126 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide CAS No. 1021099-15-9](/img/structure/B2588126.png)
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide” is a chemical compound . The molecular formula is C21H21N7O5, with an average mass of 451.435 Da and a monoisotopic mass of 451.160431 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazolo[4,3-b]pyridazin-6-yl group attached to a 3,4-dimethoxyphenyl group via an ether linkage. This is further connected to a cyclopropanecarboxamide group via an ethyl linker .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The core structure of this compound, which includes the [1,2,4]triazolo[4,3-b]pyridazine moiety, has been associated with anticancer activities . The ability to interact with various cellular targets makes it a candidate for the development of new anticancer drugs. Its potential to inhibit cancer cell growth and induce apoptosis in tumor cells could be explored further in drug discovery programs.
Antimicrobial Properties
Compounds with the [1,2,4]triazolo[4,3-b] scaffold have shown promising antimicrobial properties . This compound could be investigated for its efficacy against a range of bacterial and fungal pathogens, contributing to the fight against antibiotic-resistant strains.
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory potential of triazolopyridazine derivatives is well-documented . This compound could be part of new pain management solutions, especially for chronic inflammatory diseases, by modulating inflammatory pathways and reducing pain perception.
Antioxidant Effects
Heterocyclic compounds like this one can exhibit antioxidant properties, protecting cells from oxidative stress . This application is crucial in preventing age-related diseases and could be integrated into treatments for neurodegenerative disorders.
Antiviral Capabilities
The triazolopyridazine core has been associated with antiviral activities . Research into this compound could extend to its use in combating viral infections, possibly offering a new avenue for treating diseases like influenza or even emerging viral threats.
Enzyme Inhibition
This compound could act as an enzyme inhibitor, targeting enzymes like carbonic anhydrases or cholinesterases . Such inhibitors are valuable in treating conditions like glaucoma, Alzheimer’s disease, and myasthenia gravis.
Antitubercular Agent
Given the urgent need for new antitubercular agents, the compound’s potential application in this field is significant . It could be designed to target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Drug Design and Development
The compound’s structural features make it a valuable scaffold in drug design and development . Its ability to form specific interactions with target receptors can be exploited to create more effective and selective drugs for various diseases.
Eigenschaften
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-14-6-5-13(11-15(14)27-2)18-22-21-16-7-8-17(23-24(16)18)28-10-9-20-19(25)12-3-4-12/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPQPYZZOVNHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2588044.png)
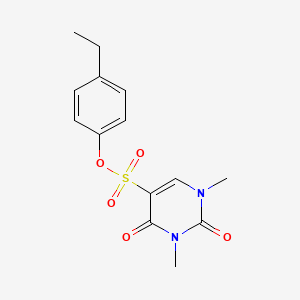
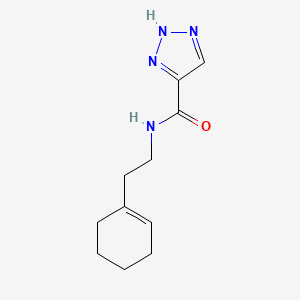
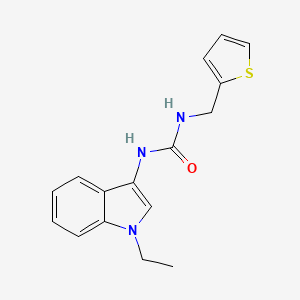
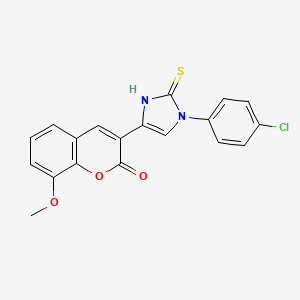


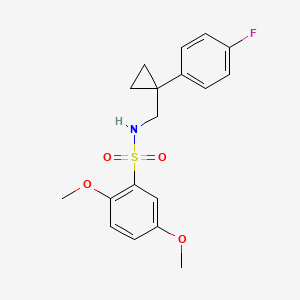
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide](/img/structure/B2588057.png)

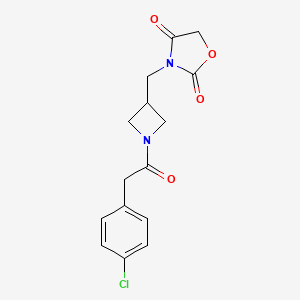
![Methyl (E)-4-[2-[(4-fluorophenyl)sulfonyl-methylamino]ethylamino]-4-oxobut-2-enoate](/img/structure/B2588065.png)
